

protocol for using Depropylamino Chloro Propafenone-d5 in plasma samples

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Compound of Interest

Compound Name:	Depropylamino Chloro Propafenone-d5
CAS No.:	1346598-65-9
Cat. No.:	B584960

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Application Note: High-Sensitivity Quantitation of Depropylamino Chloro Propafenone in Plasma using Deuterated Internal Standard (d5)

Executive Summary

This application note details the protocol for the bioanalysis of Depropylamino Chloro Propafenone (an impurity or reactive intermediate associated with Propafenone synthesis and degradation) in human plasma. The method utilizes **Depropylamino Chloro Propafenone-d5** as a Stable Isotope Labeled Internal Standard (SIL-IS) to ensure rigorous quantification accuracy.

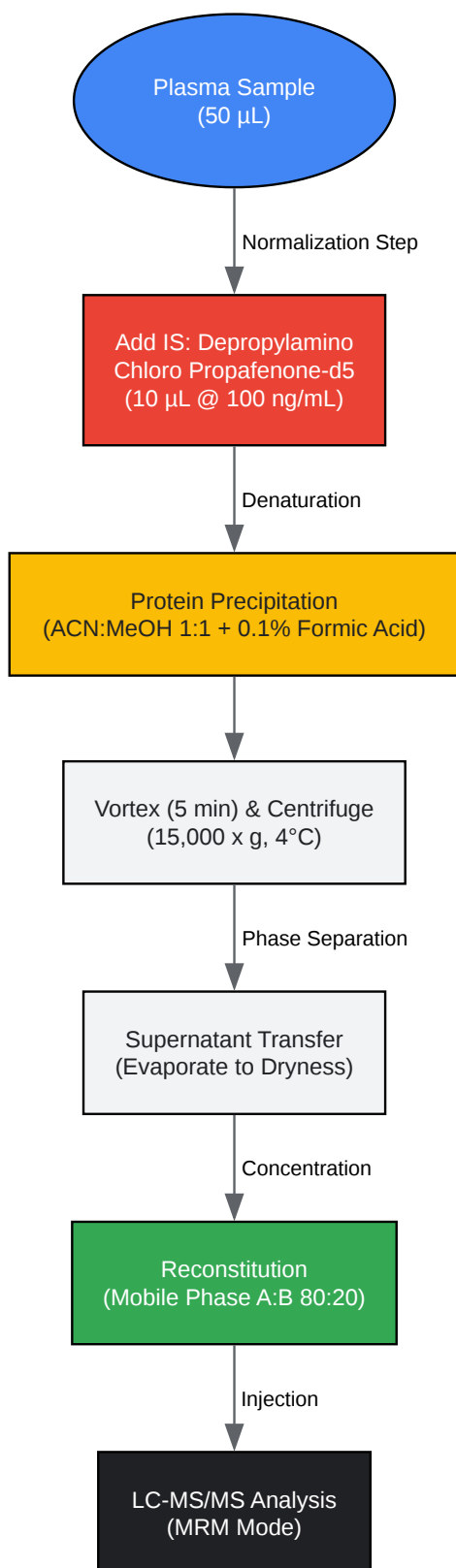
Given the structural presence of a chloropropyl moiety (implied by "Chloro" and "Depropylamino"), this analyte exhibits different stability and ionization characteristics compared to the parent drug, Propafenone. This protocol emphasizes low-temperature processing and acidified extraction to prevent hydrolysis or cyclization of the chloro-group during analysis.

Chemical Context & Stability Considerations

- Analyte: Depropylamino Chloro Propafenone (Structural analog/impurity of Propafenone).
- Internal Standard (IS): **Depropylamino Chloro Propafenone-d5** (Deuterated analog).
- Critical Mechanism: The "Chloro" substitution often renders the molecule more lipophilic but potentially more reactive (susceptible to nucleophilic attack or hydrolysis) compared to the hydroxylated parent compound.
- Why d5? The d5-label provides 5 deuterium atoms (likely on the phenyl ring or the propyl backbone if retained), creating a mass shift of +5 Da. This prevents cross-talk (spectral interference) with the native analyte while maintaining identical chromatographic retention and ionization efficiency.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for sample preparation, emphasizing the "Co-Extraction" principle where the IS compensates for matrix effects.



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Caption: Figure 1.[1][2] Optimized Solid-Phase Supported Liquid Extraction (SLE) or Protein Precipitation workflow ensuring IS equilibration.

Detailed Protocol

Materials & Reagents

- Analyte Standard: Depropylamino Chloro Propafenone (Ref material).
- Internal Standard: **Depropylamino Chloro Propafenone-d5** (High isotopic purity >99%).
- Matrix: K2EDTA Human Plasma (Acidified with 0.5% Formic Acid to stabilize the chloro-group).
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

- Master Stock (IS): Dissolve **Depropylamino Chloro Propafenone-d5** in DMSO or Methanol to 1.0 mg/mL. Store at -80°C.
- Working IS Solution: Dilute Master Stock to 100 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly to prevent deuterium exchange or degradation.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to minimize the time the potentially unstable chloro-analyte spends in harsh organic solvents.

- Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.
- Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
- IS Addition: Add 10 µL of Working IS Solution (100 ng/mL). Vortex gently for 10 seconds.
 - Self-Validating Step: The IS is added before extraction.[2] Any loss during precipitation is mirrored by the IS, correcting the final result.

- Precipitation: Add 200 μ L of Ice-Cold Acetonitrile containing 0.1% Formic Acid.
 - Chemistry Note: The acid prevents degradation of the chloro-amine moiety.
- Extraction: Vortex vigorously for 5 minutes.
- Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 150 μ L of the supernatant to a clean vial/plate.
- Dilution (Optional): If sensitivity allows, dilute 1:1 with water to improve peak shape. If concentrating, evaporate under Nitrogen at 30°C (low temp) and reconstitute in 100 μ L Mobile Phase.

LC-MS/MS Conditions

Chromatography (UHPLC):

- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[3]
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial equilibration
0.50	10	Load
3.00	90	Elution of Analyte/IS
3.50	90	Wash
3.60	10	Re-equilibration

| 5.00 | 10 | Stop |

Mass Spectrometry (Source Parameters):

- Source: ESI Positive Mode (ESI+).
- Spray Voltage: 3500 V.
- Gas Temps: 350°C (Sheath), 300°C (Aux).
- MRM Transitions (Example - Must Optimize):
 - Note: Transitions depend on the exact molecular weight of the specific "Chloro" impurity. Assuming "Depropylamino" (loss of C3H7) and "Chloro" (OH -> Cl shift):
 - Analyte (Target): Precursor [M+H]⁺ → Product Ion (Quantifier).
 - IS (d5-Target): Precursor [M+H+5]⁺ → Product Ion (Quantifier+5 or conserved fragment).

Method Validation & Acceptance Criteria

To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:

- IS Response Consistency: The peak area of the d5-IS should not vary by more than ±15% across the entire run (Standards, QCs, and Samples). A drift indicates matrix suppression or injection failure.
- Linearity: $R^2 > 0.99$ for the calibration curve (typically 1 ng/mL to 1000 ng/mL).

- Carryover: Inject a blank after the highest standard (ULOQ). Analyte peak in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

References

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Disclaimer: This protocol is for research use only. The exact transitions for Depropylamino Chloro Propafenone must be tuned using the neat standard due to the variability in specific "chloro" impurity structures.

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